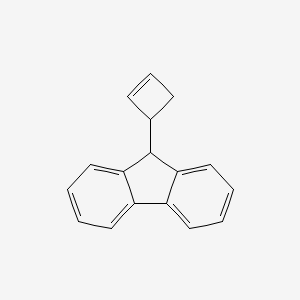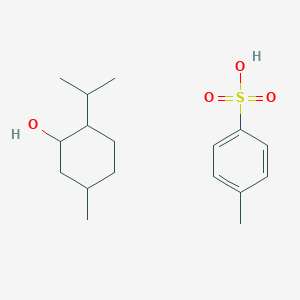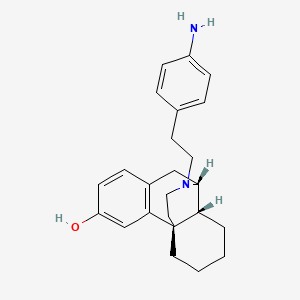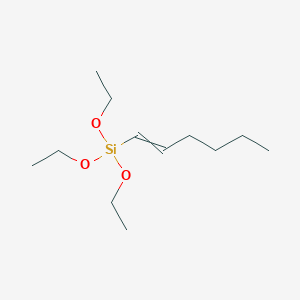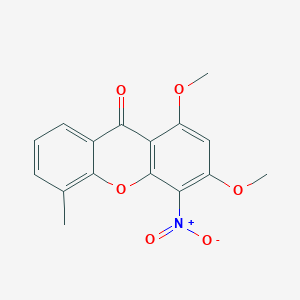
1,3-Dimethoxy-5-methyl-4-nitro-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethoxy-5-methyl-4-nitro-9H-xanthen-9-one is a synthetic compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1,3-Dimethoxy-5-methyl-4-nitro-9H-xanthen-9-one can be achieved through several synthetic routes. One common method involves the classical condensation of a salicylic acid with a phenol derivative . This reaction typically requires a dehydrating agent such as acetic anhydride and is often catalyzed by zinc chloride or phosphoryl chloride to improve yield and reduce reaction time . Industrial production methods may involve microwave heating to further enhance efficiency .
Chemical Reactions Analysis
1,3-Dimethoxy-5-methyl-4-nitro-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or sodium ethoxide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
1,3-Dimethoxy-5-methyl-4-nitro-9H-xanthen-9-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-5-methyl-4-nitro-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival . The compound may also interact with acetylcholinesterase, leading to its inhibitory effects .
Comparison with Similar Compounds
1,3-Dimethoxy-5-methyl-4-nitro-9H-xanthen-9-one can be compared with other xanthone derivatives, such as:
3,6-Dimethoxy-9H-xanthen-9-one: Similar in structure but lacks the nitro group, which may affect its biological activity.
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one: Contains hydroxyl groups instead of methoxy groups, leading to different chemical properties.
7-Nitro-1,2,3,4-tetrahydro-9H-xanthen-9-one: Another nitro-substituted xanthone with distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
62497-54-5 |
|---|---|
Molecular Formula |
C16H13NO6 |
Molecular Weight |
315.28 g/mol |
IUPAC Name |
1,3-dimethoxy-5-methyl-4-nitroxanthen-9-one |
InChI |
InChI=1S/C16H13NO6/c1-8-5-4-6-9-14(18)12-10(21-2)7-11(22-3)13(17(19)20)16(12)23-15(8)9/h4-7H,1-3H3 |
InChI Key |
HLUVUDUNTHLVCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C3=C(O2)C(=C(C=C3OC)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


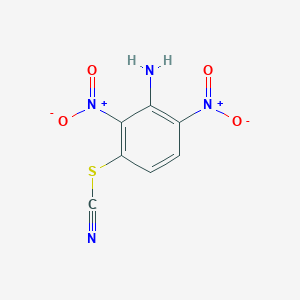
![Methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate](/img/structure/B14513050.png)
![3-[(Hexylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14513053.png)
![3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile](/img/structure/B14513054.png)
![Bicyclo[2.2.1]heptane-7,7-dicarboxylic acid](/img/structure/B14513057.png)
![Ethyl {[bis(diethylamino)phosphoryl]methyl}carbamate](/img/structure/B14513064.png)

